

A Comparative Guide to the In Vivo and In Vitro Efficacy of SQ3370

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Compound of Interest		
Compound Name:	SQ 32970	
Cat. No.:	B1681095	Get Quote

This guide provides a detailed comparison of the in vivo and in vitro efficacy of SQ3370, a novel, locally activated chemotherapy system, with conventional doxorubicin. SQ3370 is a two-component therapeutic approach consisting of a drug-activating biomaterial, SQL70, and a systemically administered, attenuated prodrug of doxorubicin, SQP33. This system is designed to concentrate the cytotoxic effects of doxorubicin at the tumor site, thereby minimizing systemic toxicity.

Data Presentation In Vitro Cytotoxicity

The in vitro efficacy of the prodrug component of SQ3370, SQP33, was compared to the active drug, doxorubicin. The key finding is a significant reduction in the cytotoxicity of the prodrug, which is a critical feature for its safety when administered systemically.

Compound	Cell Line	Relative Cytotoxicity	Reference
SQP33	MC38 (murine colorectal cancer)	82-fold less cytotoxic than Doxorubicin	[1]
Doxorubicin	MC38 (murine colorectal cancer)	Baseline	[1]



In Vivo Efficacy and Tolerability

The in vivo studies highlight the primary advantage of the SQ3370 system: the ability to administer significantly higher doses of the chemotherapeutic agent with reduced systemic side effects, leading to improved anti-tumor response and survival.



Treatment	Animal Model	Key Findings	Reference
SQ3370 (SQL70 + SQP33)	Syngeneic MC38 dual tumor-bearing mice	- Well-tolerated at doses >5.9-fold higher than the maximum tolerated dose of conventional doxorubicin 63% improvement in median survival compared to doxorubicin treatment Sustained anti-tumor response in both the injected and non-injected tumors.	[1]
Doxorubicin	Syngeneic MC38 dual tumor-bearing mice	- Dose-limiting toxicity observed at standard therapeutic doses Less effective in controlling tumor growth and extending survival compared to SQ3370.	[1]
SQ3370	Healthy dogs	Safely administered at 8.9 times the standard veterinary doxorubicin dose.	[2]
SQ3370	Human patients (Phase 1 trial)	Safely administered at up to 12 times the conventional doxorubicin dose with no dose-limiting toxicity reported.	[2]



Experimental Protocols In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of SQP33 and doxorubicin.

- Cell Seeding: MC38 cells are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
- Drug Treatment: Serial dilutions of doxorubicin and SQP33 are prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various drug concentrations. Control wells with medium only are also included.
- Incubation: The cells are incubated with the drugs for a period of 72 hours.
- MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined for each compound.

In Vivo Efficacy Study in Syngeneic MC38 Tumor Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of SQ3370.

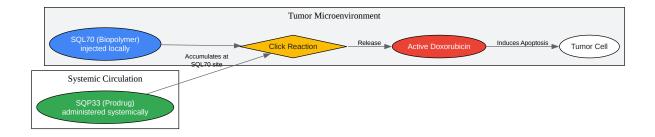
 Tumor Cell Implantation: C57BL/6 mice are subcutaneously injected with MC38 murine colorectal cancer cells. For a dual tumor model, cells are implanted on both flanks.



- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly using calipers.
- Treatment Administration:
 - Once tumors reach a predetermined size, a single dose of the SQL70 biomaterial is injected directly into the primary tumor.
 - This is followed by systemic (intravenous) administration of the SQP33 prodrug, typically given in multiple doses over several days.
 - A control group of mice receives conventional doxorubicin intravenously at its maximum tolerated dose.
- Efficacy and Tolerability Assessment:
 - Tumor growth in both the injected and distant (non-injected) tumors is measured throughout the study.
 - The overall survival of the mice in each treatment group is recorded.
 - Systemic toxicity is monitored by tracking changes in body weight and observing the general health of the animals.
- Immunological Analysis: At the end of the study, tumors may be excised and analyzed by flow cytometry to assess the infiltration of immune cells, such as CD4+ and CD8+ T-cells.

Mandatory Visualization SQ3370 Mechanism of Action

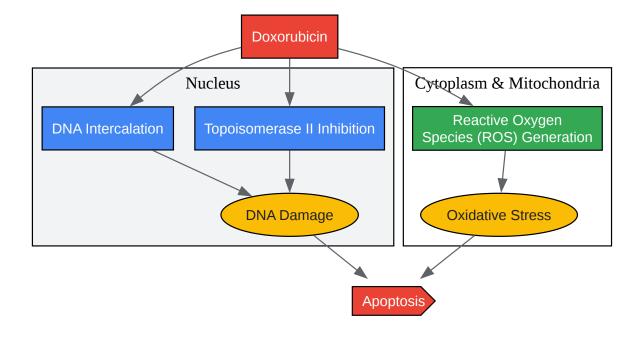




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Caption: The SQ3370 platform utilizes a locally injected biopolymer (SQL70) to capture and activate a systemically delivered prodrug (SQP33) directly at the tumor site.

Doxorubicin Signaling Pathway for Cytotoxicity



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Caption: Doxorubicin induces cancer cell death through DNA damage via intercalation and topoisomerase II inhibition, and by generating reactive oxygen species.

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- 2. SQ3370, the first clinical click chemistry-activated cancer therapeutic, shows safety in humans and translatability across species PubMed [pubmed.ncbi.nlm.nih.gov]
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